N-(5-((3-chloro-4-methoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2,6-difluorobenzamide
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Description
N-(5-((3-chloro-4-methoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C32H27ClF2N4O4 and its molecular weight is 605.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can yield novel heterocyclic systems. For instance, research on related compounds has explored novel synthesis pathways, demonstrating the creation of new heterocyclic systems with potential applications in drug development and materials science (Deady & Devine, 2006). These synthesis techniques can lead to the development of compounds with unique properties useful for various scientific applications.
Potential Bioactivity
Compounds with complex structures, such as the one inquired about, often undergo evaluation for their biological activities. For example, studies on related compounds have examined their antiproliferative activities against cancer cells (Kim et al., 2011). Understanding the bioactivity of these compounds can contribute to the development of new therapeutic agents.
Applications in Drug Development
The structural complexity of organic compounds can make them candidates for drug development, especially as receptor antagonists or enzyme inhibitors. Investigations into related compounds have highlighted their potential as serotonin receptor antagonists, indicating the significance of structural features in modulating biological activity (Harada et al., 1995). These findings underscore the importance of chemical synthesis and analysis in discovering new drugs.
Properties
IUPAC Name |
N-[5-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClF2N4O4/c1-43-28-11-9-21(14-22(28)33)36-31(41)19-8-10-27(25(13-19)37-32(42)30-23(34)4-2-5-24(30)35)38-15-18-12-20(17-38)26-6-3-7-29(40)39(26)16-18/h2-11,13-14,18,20H,12,15-17H2,1H3,(H,36,41)(H,37,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKOCIIGQCOEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=C(C=CC=C6F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClF2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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